(8-Fluoroquinolin-2-yl)methanol

Description

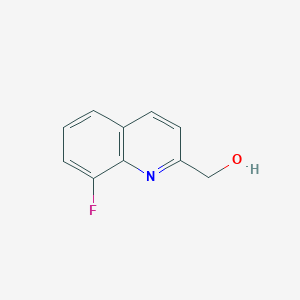

(8-Fluoroquinolin-2-yl)methanol is a fluorinated quinoline derivative characterized by a methanol (-CH2OH) substituent at position 2 and a fluorine atom at position 8 on the quinoline core. The quinoline scaffold, a bicyclic aromatic system with a nitrogen atom at position 1, is widely studied due to its pharmacological relevance, including antimicrobial, anticancer, and fluorescence properties. The introduction of fluorine enhances electronegativity, metabolic stability, and bioavailability, making this compound a valuable candidate for drug discovery and materials science .

Properties

IUPAC Name |

(8-fluoroquinolin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERPMYECIHVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309567 | |

| Record name | 8-Fluoro-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165111-40-0 | |

| Record name | 8-Fluoro-2-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165111-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoroquinolin-2-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of 8-chloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 8-fluoroquinoline is then subjected to reduction using a reducing agent like sodium borohydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 8-Fluoroquinolin-2-one.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Research indicates that (8-Fluoroquinolin-2-yl)methanol exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure allows for enhanced interaction with biological targets, which is crucial for therapeutic applications.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation. For example, studies have indicated its potential as an inhibitor of cyclooxygenase enzymes, which play a role in inflammatory processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its effectiveness can be attributed to the presence of the fluorine atom and the hydroxymethyl group, which enhance its solubility and ability to penetrate cell membranes.

Therapeutic Applications

The unique structural properties of this compound make it a promising candidate for various therapeutic applications:

Antiviral Activity

Recent studies have explored its potential as an antiviral agent, particularly against viruses such as dengue virus (DENV). The compound has shown promise in inhibiting viral replication in vitro, demonstrating its capability to reduce viral RNA expression significantly.

Anticancer Potential

Due to its ability to inhibit key enzymes involved in cancer progression, this compound is being investigated for its anticancer properties. Its structural modifications can significantly influence its interaction with cancer-related proteins, enhancing its efficacy as a therapeutic agent.

Several studies have documented the applications and effects of this compound:

- Antiviral Studies : Research published in peer-reviewed journals has highlighted the compound's ability to inhibit DENV replication effectively, showcasing an EC50 value indicating potent antiviral activity without significant cytotoxic effects on host cells .

- Antimicrobial Efficacy : Experimental data from antimicrobial screening methods demonstrate that this compound exhibits robust inhibition against various microbial strains, confirming its potential as a therapeutic agent in treating infections .

- Cancer Research : Investigations into the anticancer properties of this compound reveal that structural modifications can enhance its affinity for cancer-related targets, suggesting avenues for developing new cancer therapies.

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-2-yl)methanol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific targets. For example, in antibacterial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis Table

| Compound | Core Structure | Substituents | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Quinoline | -F (C8), -CH2OH (C2) | ~193 (est.) | Drug precursor, metabolic stability |

| 2-(6-Fluoroquinolin-2-yl)ethanol | Quinoline | -F (C6), -CH2CH2OH (C2) | 191.2 | Increased lipophilicity |

| 8-Fluoro-2-methylquinolin-4-ol | Quinoline | -F (C8), -CH3 (C2), -OH (C4) | N/A | Enhanced solubility, hydrogen bonding |

| Fluorinated (Benzo[d]imidazol-2-yl)methanols | Benzimidazole | -F, -CH2OH | Varies | Versatile drug precursors |

| Compound 2e | Phenyl | -F, -B(OR)2, -CH2OH | N/A | Cross-coupling reagent, mp 44–47°C |

Research Implications

- Electron-Withdrawing Effects: Fluorine’s electronegativity alters quinoline’s electronic environment, influencing reactivity and interactions with biological targets .

- Solubility and Bioavailability: Methanol and hydroxyl groups improve aqueous solubility, whereas methyl or longer chains enhance membrane permeability.

- Synthetic Utility: Fluorinated quinoline methanols serve as intermediates for complex molecules, such as fluorescein hybrids or boronate esters .

Biological Activity

(8-Fluoroquinolin-2-yl)methanol is an organic compound characterized by a quinoline structure, featuring a fluorine atom at the eighth position and a hydroxymethyl group at the second position. Its molecular formula is C_10H_8F_NO, with a molecular weight of approximately 177.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications as a bioactive molecule, particularly as an enzyme inhibitor.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting various enzymes, which is crucial for its potential therapeutic applications.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound could also possess such properties.

- Antiviral and Anticancer Activities : The unique structural features of this compound may enhance its interaction with biological targets, leading to therapeutic effects against viruses and cancer cells.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine substitution and hydroxymethyl functionality may enhance its binding affinity to enzymes and receptors, thereby modulating their activity. This interaction is essential for understanding how this compound can be utilized in drug design.

Comparative Analysis of Related Compounds

The following table summarizes several quinoline derivatives that share structural similarities with this compound, highlighting their notable activities:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 6-Fluoroquinolin-2-ylmethanol | C_10H_8F_NO | Antimicrobial |

| 7-Fluoroquinolin-6-ylmethanol | C_10H_8F_NO | Antiviral |

| 4-Aminoquinoline | C_9H_10N_2 | Antimalarial |

| 5-Chloroquinolin-2-ylmethanol | C_10H_8ClN_O | Anticancer |

The structural uniqueness of this compound, particularly the fluorine substitution pattern, may influence its pharmacological properties compared to other quinoline derivatives.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and K. pneumoniae. The presence of the fluorine atom was noted to enhance the potency of these compounds by increasing their intracellular accumulation and on-target activity .

- Enzyme Inhibition Studies : Research has shown that modifications at specific positions on the quinoline scaffold can lead to improved inhibition rates against target enzymes. For instance, altering substituents at positions 3 and 8 significantly affected the minimum inhibitory concentrations (MICs) against pathogenic bacteria .

- Therapeutic Potential : Investigations into the therapeutic applications of this compound suggest its potential as a precursor for developing new drugs targeting resistant bacterial strains and certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.